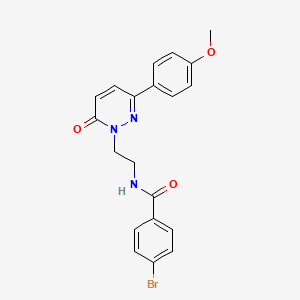

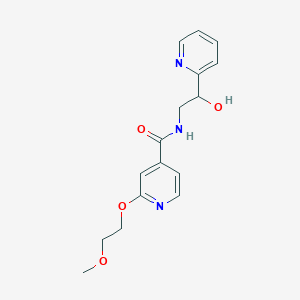

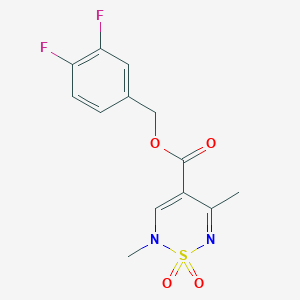

![molecular formula C9H12F3NO3 B2413035 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid CAS No. 2248349-18-8](/img/structure/B2413035.png)

6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2248349-18-8 . Its IUPAC name is (1S,5R)-6-oxabicyclo [3.2.1]oct-3-en-1-amine 2,2,2-trifluoroacetate . The compound has a molecular weight of 239.19 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo [3.2.1]octan-3-ones has been developed . This involves the opening of the lactone ring of 6 with amines to give amides, which are then reduced with lithium aluminium hydride to amino alcohols .Molecular Structure Analysis

The InChI code for the compound is 1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Marine Natural Products

- The compound has been utilized in the synthesis of marine natural products, particularly in the formation of tricyclic epoxy alcohols and oxetanes, which are significant for biological activities. This involves tuning oxygen and nitrogen protecting groups for achieving desired properties (Proemmel, Wartchow, & Hoffmann, 2002).

Asymmetric Synthesis

- It plays a role in asymmetric synthesis, especially in creating polyacetate derived building blocks with α-oxyanion functionality. This is vital for synthesizing complex natural products and their analogues (Dunkel & Hoffmann, 1999).

Novel Syntheses Approaches

- Researchers have developed novel synthesis methods for various compounds using 8-oxabicyclo[3.2.1]oct-6-en-3-ones. These methods are crucial for creating diverse chemical structures used in further pharmacological and chemical studies (Zinser, Henkel, & Föhlisch, 2004).

Chemical Transformations and Reactions

- The compound is involved in various chemical transformations, such as the Demjanov and Tiffeneau-Demjanov ring enlargements, which are essential for understanding reaction mechanisms and synthesizing new molecules (Fattori, Henry, & Vogel, 1993).

Pharmacological Activities

- Certain derivatives of oxabicyclo compounds, like the 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo [2.2.2]octan-6-amine, have shown notable depressant and antiarrhythmic activities, highlighting their potential in medicinal chemistry (Mariani et al., 1989).

Industrial Applications

- In the industrial realm, derivatives of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine are used in synthesizing antibiotics, such as 3-chloromethyl oxacephem, indicating their significance in pharmaceutical manufacturing (Fu, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJYQQCVNMXBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2CC1(CO2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

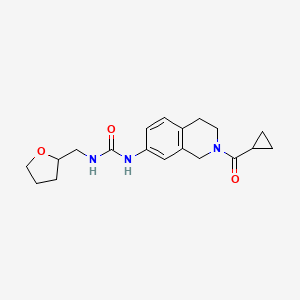

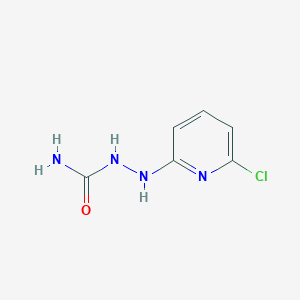

![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)

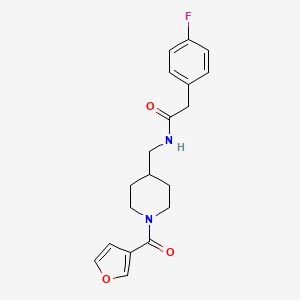

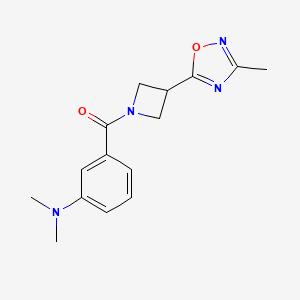

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)

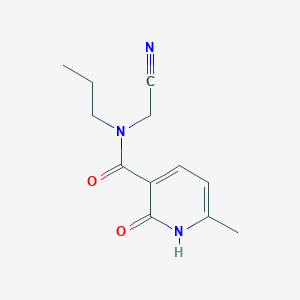

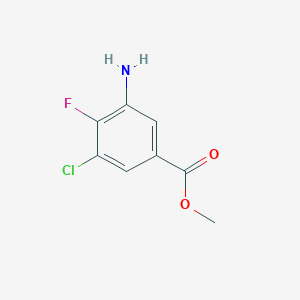

![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)

![9-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)